Ethyl 2,2-dimethyl-3-phenylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

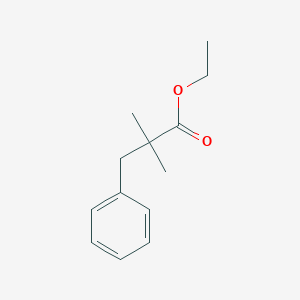

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-15-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKGOJHTCRWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405540 | |

| Record name | ethyl 2,2-dimethyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94800-92-7 | |

| Record name | ethyl 2,2-dimethyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,2-dimethyl-3-phenylpropanoate, a molecule of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications, with a particular focus on addressing common points of confusion with structurally similar compounds.

Core Identification and Physicochemical Properties

This compound is an ester derivative of 3-phenylpropanoic acid. A critical point of clarification is its distinction from a structurally related compound, ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. The absence of a ketone group at the third position in the target molecule significantly alters its chemical properties and potential biological activity.

The definitive Chemical Abstracts Service (CAS) number for this compound is 94800-92-7 .[1][2] In contrast, the CAS number for ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is 25491-42-3.[3][4] This distinction is paramount for accurate procurement and experimental design.

Below is a summary of the key physicochemical properties for this compound:

| Property | Value | Source |

| CAS Number | 94800-92-7 | [1][2] |

| Molecular Formula | C13H18O2 | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Appearance | Pale Yellow Oil | [2] |

| Storage Temperature | Refrigerator | [2] |

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of ethyl 3-phenylpropanoate and its derivatives can be achieved through various methods. One common approach involves the esterification of the corresponding carboxylic acid. A general procedure for esterification involves reacting the carboxylic acid with an alcohol in the presence of a catalyst.[5]

A specific, efficient method for the synthesis of esters involves a one-pot Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction.[6] This protocol demonstrates excellent chemoselectivity and is tolerant of a wide range of functional groups.[6]

For the synthesis of related compounds, such as 2,2-disubstituted ethyl cyanoacetates, an N,N-diisopropylethylamine promoted solvent-free Ramachary reductive coupling/alkylation (RRC/A) reaction has been developed.[7] This one-pot reaction utilizes commercially available aldehydes, ethyl cyanoacetates, alkyl halides, and a Hantzsch ester.[7]

The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed.

While a specific, publicly available ¹H NMR spectrum for this compound was not found in the initial search, data for the closely related Ethyl 3-phenylpropanoate (CAS 2021-28-5) is available and can serve as a reference for interpreting the key signals.[8][9] The key distinguishing features in the ¹H NMR spectrum of the target molecule would be the singlets corresponding to the two methyl groups at the C2 position.

For related compounds, comprehensive spectral data is often available in databases like PubChem, which includes ¹³C NMR, GC-MS, and IR spectra.[10]

Applications and Relevance in Drug Discovery

Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] This class includes well-known drugs like ibuprofen and ketoprofen.[11] The structural motif of a phenylpropanoic acid core suggests that this compound could be a valuable building block or intermediate in the synthesis of novel therapeutic agents.

Research into related structures has demonstrated potential anti-inflammatory and analgesic properties.[12][13] For instance, a synthesized pivalate-based Michael product showed inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[12]

The broader class of nandrolone esters, which includes nandrolone phenylpropionate, is used in clinical settings for its anabolic effects in treating conditions like muscle wasting.[14] While structurally distinct, this highlights the therapeutic potential of phenylpropionate esters.

The following diagram illustrates the potential role of this compound in a drug discovery pipeline:

Caption: Potential role in a drug discovery workflow.

Conclusion

This compound (CAS 94800-92-7) is a distinct chemical entity with potential applications in synthetic chemistry and drug discovery. A clear understanding of its identity, particularly in contrast to its 3-oxo analogue, is essential for researchers. The methodologies for its synthesis and the potential for its derivatives to exhibit interesting pharmacological activities make it a compound of interest for further investigation.

References

- ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate CAS NO.25491-42-3 - BOC Sciences. (n.d.).

- ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - ChemSynthesis. (2025-05-20).

- Ethyl 2,2-Dimethyl-3-phenylpropionate | CAS 94800-92-7 | SCBT. (n.d.).

- Ethyl 3-oxo-3-phenylpropanoate - Sigma-Aldrich. (n.d.).

- ETHYL 2,2-DIMETHYL-3-PHENYLPROPIONATE 94800-92-7 wiki - Guidechem. (n.d.).

- Ethyl 3-phenylpropionate synthesis - ChemicalBook. (n.d.).

- Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem - NIH. (n.d.).

-

Representative approaches on the synthesis of ethyl 3‐phenylpropanoate - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). Retrieved January 12, 2026, from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - ResearchGate. (2024-11-06). Retrieved January 12, 2026, from [Link]

-

Nandrolone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzenepropanoic acid, ethyl ester - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, CasNo.25491-42-3 BOC Sciences United States [bocscichem.lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 9. Benzenepropanoic acid, ethyl ester [webbook.nist.gov]

- 10. Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Nandrolone - Wikipedia [en.wikipedia.org]

Ethyl 2,2-dimethyl-3-phenylpropanoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2-dimethyl-3-phenylpropanoate

Introduction

This compound (CAS No. 94800-92-7) is an ester of carboxylic acid belonging to the class of aryl propionic acid derivatives.[1] Its structure, featuring a quaternary carbon center alpha to the carbonyl group and a benzyl substituent, presents a unique steric and electronic environment that influences its chemical behavior. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. While publicly available experimental data for this specific molecule is limited, this document synthesizes available information with well-established principles of organic chemistry to offer a robust technical profile.

Molecular Structure and Core Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 94800-92-7 | [1] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | [1] |

| Boiling Point | 271.1°C at 760 mmHg | [2] |

| Density | 0.99 g/cm³ | [2] |

| Flash Point | 100.7°C | [2] |

| Solubility | Slightly soluble in chloroform and ethyl acetate; insoluble in water. | [2] |

| Storage | Sealed in a dry place at 2-8°C | [2] |

| SMILES | CCOC(=O)C(C)(C)CC1=CC=CC=C1 | [1] |

Synthesis and Spectroscopic Characterization

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound involves the alkylation of an enolate derived from an ester with a suitable electrophile. A potential two-step synthesis is outlined below.

Step-by-Step Protocol (Proposed)

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78°C. To this solution, n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, a solution of ethyl isobutyrate in anhydrous THF is added dropwise to form the corresponding lithium enolate.

-

Alkylation: Benzyl bromide is then added dropwise to the enolate solution at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis (Predicted)

Due to the lack of published experimental spectra, the following data is predicted based on the structure of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | Quartet | 2H | -OCH₂CH₃ |

| ~2.85 | Singlet | 2H | -CH₂-Ph |

| ~1.20 | Triplet | 3H | -OCH₂CH₃ |

| ~1.15 | Singlet | 6H | -C(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit the following resonances:

| Chemical Shift (ppm) | Assignment |

| ~177 | C=O (ester) |

| ~138 | Quaternary aromatic carbon |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~60 | -OCH₂CH₃ |

| ~45 | Quaternary carbon -C(CH₃)₂ |

| ~43 | -CH₂-Ph |

| ~25 | -C(CH₃)₂ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3030 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

| ~700 and ~750 | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 206. Key fragmentation patterns would likely include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 161, and a prominent peak corresponding to the benzyl cation [C₇H₇]⁺ at m/z = 91.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its ester functionality and the steric hindrance around the α-carbon.

Hydrolysis

Like most esters, it will undergo hydrolysis under both acidic and basic conditions to yield 2,2-dimethyl-3-phenylpropanoic acid and ethanol. The reaction is typically slower than for unhindered esters due to the steric bulk of the two methyl groups on the α-carbon.

Reduction

The ester can be reduced to the corresponding primary alcohol, 2,2-dimethyl-3-phenylpropan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Reaction with Nucleophiles

Reactions with strong nucleophiles, such as Grignard reagents, are expected to proceed at the electrophilic carbonyl carbon. For example, reaction with excess methylmagnesium bromide would yield 3,3-dimethyl-4-phenyl-2-butanol after an aqueous workup.

Stability

The compound is expected to be stable under normal storage conditions (cool, dry, and sealed from light).[2] Thermal decomposition at elevated temperatures would likely lead to the elimination of ethylene and the formation of 2,2-dimethyl-3-phenylpropanoic acid.

Potential Applications in Research and Development

While specific applications of this compound are not well-documented, its structural motifs suggest potential utility in several areas of chemical research, particularly in drug discovery and fragrance science.

As a Building Block in Medicinal Chemistry

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural core of this compound could serve as a scaffold for the synthesis of novel bioactive molecules. The gem-dimethyl group can impart increased metabolic stability and lipophilicity, which are desirable properties in drug candidates.

In Fragrance and Flavor Chemistry

Many phenylpropanoid esters possess pleasant aromas and are used in the fragrance and flavor industry.[3] The related compound, 2,2-dimethyl-3-phenylpropanol, is a known fragrance ingredient.[4] It is plausible that this compound could also have interesting olfactory properties.

Safety Profile

According to available safety data sheets, this compound is not classified as hazardous.[2] However, as with all laboratory chemicals, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a compound with interesting structural features that suggest potential for further investigation. This guide has provided a comprehensive overview of its known and predicted chemical properties, offering a valuable resource for scientists and researchers. The lack of extensive experimental data in the public domain also highlights an opportunity for further research to fully characterize this molecule and explore its potential applications.

References

-

PubChem. Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Available from: [Link]

-

ResearchGate. Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 3-phenylpropionate. Available from: [Link]

-

Synerzine. Ethyl-3-phenyl propionate. Available from: [Link]

-

Quora. What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why?. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

Tes. NMR examples explained: ethyl 2,2-dimethylpropanoate. Available from: [Link]

-

NIST/TRC Web Thermo Tables (WTT). ethyl 2,2-dimethylpropanoate. Available from: [Link]

-

PubChem. Ethyl 2-(dimethylamino)-3-phenylpropanoate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link]

-

NIST WebBook. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. Available from: [Link]

-

PubMed. Fragrance material review on 2,2-dimethyl-3-phenylpropanol. Available from: [Link]

-

IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

-

NIST WebBook. 2-Propenoic acid, 3-phenyl-, ethyl ester. Available from: [Link]

-

NIST/TRC Web Thermo Tables (WTT). ethyl 2,2-dimethylpropanoate. Available from: [Link]

-

ResearchGate. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Available from: [Link]

-

PubMed. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Available from: [Link]

-

Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... Available from: [Link]

-

ResearchGate. Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... Available from: [Link]

-

ResearchGate. Thermal stability and non‐isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,2-dimethyl-3-phenylpropanoate

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of Ethyl 2,2-dimethyl-3-phenylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of this compound, navigating the current landscape of available data and providing a practical framework for its synthesis and characterization.

Introduction: Unveiling a Structurally Interesting Ester

This compound, with the chemical formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol , is an ester derivative of 2,2-dimethyl-3-phenylpropanoic acid.[1] Its structure, featuring a quaternary carbon center adjacent to a phenyl group and an ester functionality, presents an interesting scaffold for potential applications in medicinal chemistry and materials science. The gem-dimethyl group can impart steric hindrance and influence the conformational flexibility of the molecule, which can be a desirable trait in the design of bioactive compounds.

While this specific ester is not extensively documented in peer-reviewed literature, its constituent parts suggest potential for further investigation. Phenylpropanoic acid derivatives, for instance, are found in various natural products and pharmaceuticals. This guide aims to bridge the current information gap by providing a robust theoretical and practical foundation for researchers interested in exploring the properties and applications of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central propanoate backbone. The carboxylic acid end is esterified with an ethyl group. At the C2 position, two methyl groups are attached, creating a quaternary carbon. The C3 position is substituted with a phenyl group.

| Property | Value | Source |

| CAS Number | 94800-92-7 | [1] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| IUPAC Name | This compound | N/A |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the precursor acid, 2,2-dimethyl-3-phenylpropanoic acid, followed by its esterification.

Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid

The precursor acid can be synthesized via a Grignard reaction.[2][3][4] This classic carbon-carbon bond-forming reaction is well-suited for creating the required carbon skeleton. The proposed pathway begins with the formation of a Grignard reagent from a suitable alkyl halide, which then reacts with carbon dioxide to yield the carboxylic acid upon acidic workup.

Experimental Protocol: Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether.

-

Add a small amount of the alkyl halide solution to the magnesium and gently heat to initiate the reaction.

-

Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution onto crushed dry ice.

-

Continue the addition of CO₂ until the exothermic reaction ceases.

-

-

Workup and Purification:

-

Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-3-phenylpropanoic acid.

-

The crude acid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

-

Esterification of 2,2-Dimethyl-3-phenylpropanoic Acid

With the precursor acid in hand, the final step is a Fischer esterification to produce this compound.[5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a straightforward and widely used method for ester synthesis.

Experimental Protocol: Fischer Esterification

-

Reaction Setup:

-

In a round-bottomed flask, combine 2,2-dimethyl-3-phenylpropanoic acid and an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

-

Reaction Conditions:

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Caption: Proposed two-stage synthesis of this compound.

Predicted Spectroscopic Characterization

In the absence of published experimental spectra, a predictive analysis based on the molecular structure provides a valuable tool for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.1 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.0 - 4.2 | Quartet | 2H | Methylene protons of the ethyl group (-OCH₂CH₃) |

| 2.8 | Singlet | 2H | Methylene protons adjacent to the phenyl group (-CH₂-Ph) |

| 1.2 | Triplet | 3H | Methyl protons of the ethyl group (-OCH₂CH₃) |

| 1.1 | Singlet | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

The downfield shift of the aromatic protons is due to the deshielding effect of the benzene ring current. The quartet and triplet for the ethyl group are characteristic of an ethyl ester. The singlet for the methylene protons adjacent to the phenyl group is due to the absence of adjacent protons. Similarly, the gem-dimethyl protons will appear as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | Ester carbonyl carbon (C=O) |

| 138 - 140 | Quaternary aromatic carbon (ipso-carbon) |

| 128 - 130 | Aromatic CH carbons |

| ~60 | Methylene carbon of the ethyl group (-OCH₂) |

| ~45 | Methylene carbon adjacent to the phenyl group (-CH₂-Ph) |

| ~40 | Quaternary carbon with gem-dimethyl groups (-C(CH₃)₂) |

| ~25 | Gem-dimethyl carbons (-C(CH₃)₂) |

| ~14 | Methyl carbon of the ethyl group (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| ~1735 | C=O stretch of the ester |

| 1600, 1495 | C=C stretch of the aromatic ring |

| 1150 - 1250 | C-O stretch of the ester |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecular ion. The predicted fragmentation pattern would be a key identifier.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Potential Applications and Future Directions

While specific biological activities of this compound have not been reported, its structural features suggest potential areas for investigation. The presence of a phenylpropanoid scaffold, common in many biologically active natural products, makes it a candidate for screening in various assays. The gem-dimethyl group can enhance metabolic stability and lipophilicity, which are important parameters in drug design.

Future research could focus on:

-

Synthesis and full spectroscopic characterization: The proposed synthesis and predicted spectral data provide a roadmap for the preparation and confirmation of the compound's structure.

-

Biological screening: Evaluation of its activity in anticancer, antimicrobial, or anti-inflammatory assays could reveal potential therapeutic applications.

-

Analogue synthesis: Modification of the aromatic ring or the ester group could lead to the discovery of derivatives with enhanced activity or improved physicochemical properties.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound. In the absence of extensive experimental data, we have proposed a viable synthetic route and provided detailed predictions of its spectroscopic characteristics. This information serves as a valuable resource for researchers and scientists, enabling them to synthesize, characterize, and explore the potential of this intriguing molecule in drug development and other scientific disciplines.

References

-

Brainly. Question 52, 7. Carboxylic Acids and Its Derivatives, GRB Advanced Problems In Organic Chemistry - JEE. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Jakab, E., et al. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Hygienic Engineering and Design. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate, a valuable ester in organic synthesis. This document details the primary synthetic methodologies, focusing on the underlying chemical principles, and provides field-proven experimental protocols. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific applications. The protocols described herein are designed as self-validating systems, with in-text citations to authoritative sources supporting key mechanistic claims and procedural standards.

Introduction: Significance and Applications

This compound is a carboxylate ester characterized by a quaternary carbon center adjacent to the ester functionality and a benzyl substituent. This structural motif makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances. The gem-dimethyl group can impart steric hindrance and influence the conformational properties of a molecule, which is often a desirable feature in medicinal chemistry to enhance metabolic stability or binding affinity. Understanding the efficient synthesis of this compound is therefore of significant interest to the scientific community.

Strategic Approaches to Synthesis

The construction of the carbon skeleton of this compound can be approached through several strategic disconnections. The most logical and widely applicable strategies involve the formation of the C2-C3 bond between the dimethylpropanoate unit and the phenylmethyl (benzyl) group. This can be achieved through nucleophilic attack of an enolate or an organometallic reagent on a suitable electrophile. This guide will focus on two primary and effective methods:

-

The Reformatsky Reaction: A classic and reliable method for the formation of β-hydroxy esters, which can be subsequently dehydroxylated to yield the target compound.

-

Direct Alkylation of an Ester Enolate: A more direct approach involving the alkylation of the enolate of ethyl isobutyrate with a benzyl halide.

Each of these methods offers distinct advantages and challenges, which will be discussed in detail.

Synthetic Pathway 1: The Reformatsky Reaction and Subsequent Dehydroxylation

The Reformatsky reaction is a powerful tool in organic synthesis that utilizes an organozinc reagent, often referred to as a Reformatsky enolate, to form a carbon-carbon bond with a carbonyl compound.[1][2] This reaction is particularly advantageous as the organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which allows for excellent functional group tolerance, including the preservation of the ester moiety.[1]

Mechanistic Rationale

The synthesis of this compound via the Reformatsky route is a two-step process:

-

Formation of a β-hydroxy ester: Benzaldehyde is reacted with the Reformatsky reagent generated from ethyl 2-bromo-2-methylpropanoate and an activated metal, typically zinc or indium.[3][4]

-

Dehydroxylation: The resulting β-hydroxy ester is then dehydroxylated to introduce the final methylene group at the C3 position.

The choice of indium over zinc can sometimes offer milder reaction conditions and improved yields.[3]

Detailed Experimental Protocol: Reformatsky Reaction

This protocol is adapted from a sonochemical Reformatsky reaction using indium, which has been shown to be effective for similar substrates.[3]

Materials:

-

Indium powder

-

Ethyl 2-bromo-2-methylpropanoate

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ultrasonic cleaner bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing indium powder (1.2 equivalents), add anhydrous THF.

-

Addition of Reagents: To the suspension, add ethyl 2-bromo-2-methylpropanoate (1.5 equivalents) followed by benzaldehyde (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

-

Sonication: Place the reaction flask in an ultrasonic cleaner bath and sonicate for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |

| Benzaldehyde | 106.12 | 1.0 | - |

| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 1.5 | - |

| Indium | 114.82 | 1.2 | - |

| Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | 222.28 | - | 75-85[3] |

Table 1: Stoichiometry and typical yields for the Reformatsky reaction step.

Dehydroxylation of the β-Hydroxy Ester

The conversion of the β-hydroxy ester to the final product requires the removal of the hydroxyl group. A common and effective method for this transformation is the Barton-McCombie deoxygenation. This two-step radical-based reaction offers a reliable way to deoxygenate secondary alcohols.

Conceptual Steps:

-

Formation of a Thiocarbonyl Derivative: The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate or a thiocarbamate.

-

Radical-Induced Reduction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane) to effect the deoxygenation.

Synthetic Pathway 2: Direct Alkylation of Ethyl Isobutyrate Enolate

A more direct route to this compound involves the generation of the enolate of ethyl isobutyrate followed by its alkylation with a benzyl halide. This method is conceptually simpler but requires careful control of reaction conditions to avoid side reactions.

Mechanistic Considerations

The key to this approach is the efficient generation of the ester enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed for this purpose at low temperatures to ensure complete and irreversible deprotonation. The resulting lithium enolate is then quenched with a suitable electrophile, such as benzyl bromide.

Detailed Experimental Protocol: Direct Alkylation

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl isobutyrate

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |

| Ethyl isobutyrate | 116.16 | 1.0 |

| Benzyl bromide | 171.04 | 1.2 |

| This compound | 206.28 | - |

Table 2: Stoichiometry for the direct alkylation reaction.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to confirm its identity and purity.

-

Purification: Vacuum distillation is often a suitable method for purifying the final ester, which is expected to be a liquid at room temperature. Alternatively, column chromatography on silica gel can be employed.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the gem-dimethyl groups (a singlet), the benzylic methylene group (a singlet), and the phenyl group (multiplets).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Conclusion

This technical guide has detailed two robust and reliable synthetic strategies for the preparation of this compound. The Reformatsky reaction followed by dehydroxylation offers a classic and versatile approach, while direct alkylation of the ethyl isobutyrate enolate provides a more direct but mechanistically sensitive alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale. The provided protocols, grounded in established chemical principles and supported by authoritative references, should serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

- Lim, H. J., & Keum, G. (2003). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 24(11), 1573-1574.

- Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.

- Ocampo, R., & Dolbier Jr, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(41), 9325-9374.

-

Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

- Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- American Institute of Chemists. (n.d.). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction.

-

Pachova, T. (n.d.). Reformatsky Reaction Mechanism Explained. Scribd. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2,2-dimethyl-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 94800-92-7), a compound of interest in organic synthesis and potentially in drug discovery cascades. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and standardized analytical methodologies to offer a robust predictive and practical framework for its handling, characterization, and application. This document is structured to provide not just data, but also the scientific rationale behind the experimental determination of these properties, ensuring a deeper understanding for researchers and drug development professionals.

Introduction and Molecular Identity

This compound is an ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .[1][2] Its structure, featuring a phenyl group, a quaternary carbon center, and an ethyl ester moiety, suggests it is a relatively stable, non-polar molecule. It is reportedly a pale yellow oil and is recommended to be stored under refrigeration to maintain its integrity.[2]

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| CAS Number | 94800-92-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Physical State | Pale Yellow Oil | [2] |

| Storage | Refrigerator | [2] |

Predicted Physical Properties and Experimental Determination

Precise, experimentally determined physical properties for this compound are not readily found in peer-reviewed literature. However, by examining structurally similar compounds, we can predict a range for these values. The following sections provide these predictions and detail the standard experimental protocols for their verification.

Boiling Point

The boiling point of an ester is influenced by its molecular weight and the extent of its intermolecular forces, primarily van der Waals forces. Given its molecular weight, the boiling point of this compound is expected to be significantly above 200°C at atmospheric pressure. For comparison, Ethyl 3-phenylpropanoate, a less substituted isomer, has a boiling point of 247-249°C.

Experimental Protocol: Boiling Point Determination via Distillation

A reliable method for determining the boiling point of a liquid is through simple distillation.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask.

-

Data Collection: Record the temperature at which the liquid is actively boiling and the vapor temperature is stable. This temperature is the boiling point.

Caption: Workflow for Boiling Point Determination by Distillation.

Density

The density of an organic liquid is dependent on its molecular weight and molecular packing. For comparison, Ibuprofen, a compound with the same molecular formula (C₁₃H₁₈O₂), has a density of approximately 1.03 g/mL.[3] It is reasonable to expect the density of this compound to be in a similar range.

Experimental Protocol: Density Measurement using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid.

Methodology:

-

Tare: Accurately weigh a clean, dry pycnometer.

-

Fill: Fill the pycnometer with the sample, ensuring no air bubbles are present.

-

Weigh: Weigh the filled pycnometer.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. For esters, this value is typically in the range of 1.38 to 1.45.[4] Aromatic esters tend to have higher refractive indices.[5]

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Methodology:

-

Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application: Apply a small drop of this compound to the prism surface.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line into sharp focus on the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale.

Caption: Workflow for Refractive Index Measurement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the benzylic protons, the gem-dimethyl group (a singlet), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the phenyl group, the quaternary carbon, the methylene and methyl carbons of the ethyl group, and the gem-dimethyl carbons.

Representative Data: ¹H and ¹³C NMR of Ethyl Phenylacetate [1][6][7]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (based on Ethyl Phenylacetate)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.2 | Triplet |

| CH₂ (ethyl) | ~4.1 | Quartet |

| C(CH₃)₂ | ~1.3 | Singlet |

| CH₂ (benzyl) | ~2.9 | Singlet |

| Aromatic H | 7.2-7.4 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (based on Ethyl Phenylacetate)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| Aromatic C | 127-138 |

| C(CH₃)₂ | ~45 |

| O-CH₂ | ~61 |

| CH₂ (benzyl) | ~49 |

| C(CH₃)₂ | ~25 |

| O-CH₂-CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption.

Representative Data: FTIR of Ethyl Phenylacetate [9]

-

C=O Stretch: A strong, sharp peak is expected around 1735 cm⁻¹.

-

C-O Stretch: A strong band will appear in the region of 1300-1000 cm⁻¹.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks will be present just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Representative Data: Mass Spectrum of Ethyl Phenylacetate [6][8]

-

Molecular Ion (M+): A peak corresponding to the molecular weight (206.28 for the target compound) should be observable.

-

Fragmentation: Common fragmentation patterns for phenyl-containing esters include the loss of the ethoxy group (-OCH₂CH₃) and the formation of a stable tropylium cation (m/z 91).

Conclusion

This technical guide has provided a detailed overview of the anticipated physical properties of this compound and the established methodologies for their experimental determination. While a lack of published experimental data necessitates a predictive approach based on analogous structures, the information and protocols herein offer a solid foundation for researchers. The provided spectroscopic data for a related compound serves as a valuable reference for structural confirmation. It is recommended that any future work with this compound includes the experimental determination of these fundamental physical properties to contribute to the broader scientific knowledge base.

References

-

Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethyl phenylacetate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Studies on density, viscosity, dielectric constant, and refractive index of binary mixtures of esters in benzene and carbon tetrachloride - Canadian Science Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Refractive Index of Esters - Table - Matmake. (n.d.). Retrieved January 12, 2026, from [Link]

-

13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). (n.d.). Retrieved January 12, 2026, from [Link]

-

Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Phenyl acetic acid ethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - ChemSynthesis. (n.d.). Retrieved January 12, 2026, from [Link]

-

n-Ethyl propanoate | CAS#:105-37-3 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

15.6: Physical Properties of Esters - Chemistry LibreTexts. (2022, August 13). Retrieved January 12, 2026, from [Link]

-

Phenyl acetic acid ethyl ester - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Solved The two proton NMR spectra below are of ethyl | Chegg.com. (2017, November 6). Retrieved January 12, 2026, from [Link]

-

ethyl propanoate - Stenutz. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | C13H16O3 | CID 251309 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Phenethyl phenylacetate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ibuprofen: C13H18O2 by violeta on Prezi. (n.d.). Retrieved January 12, 2026, from [Link]

-

ethyl 2,2-dimethylpropanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethyl 3-phenylpropanoate | CAS#:2021-28-5 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

ETHYL PROPIONATE - Ataman Kimya. (n.d.). Retrieved January 12, 2026, from [Link]

-

Effect of Temperature on the Change of Refractive Index on Mixing for Butyl Acetate + Aromatic Hydrocarbons | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Refractive index of some selected substances. - Refractometer.pl. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethyl propionate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Chemical Properties of Ibuprofen (CAS 15687-27-1) - Cheméo. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Ethyl phenylacetate(101-97-3) 1H NMR [m.chemicalbook.com]

- 2. Phenethyl phenylacetate(102-20-5) 13C NMR [m.chemicalbook.com]

- 3. prezi.com [prezi.com]

- 4. matmake.com [matmake.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl phenylacetate(101-97-3) 13C NMR spectrum [chemicalbook.com]

- 8. Ethyl phenylacetate(101-97-3) MS spectrum [chemicalbook.com]

- 9. Ethyl phenylacetate(101-97-3) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-phenylpropanoate: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethyl-3-phenylpropanoate, a substituted phenylpropanoate ester, is a molecule of interest in the fields of organic synthesis and fragrance chemistry. Its structure, featuring a quaternary carbon center alpha to the ester carbonyl, presents unique synthetic challenges and contributes to its distinct chemical and physical properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of this compound, aimed at providing researchers and professionals with a detailed understanding of its scientific background and practical applications. While the specific discovery of this exact molecule is not prominently documented, its development can be understood within the broader history of synthetic fragrance chemistry that began in the 19th century.[1][2][3] The advent of synthetic organic chemistry allowed for the creation of novel aroma molecules, revolutionizing the perfume industry.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 94800-92-7 | [4][5] |

| Molecular Formula | C₁₃H₁₈O₂ | [4][5] |

| Molecular Weight | 206.28 g/mol | [4][5] |

| Appearance | Pale Yellow Oil | [5] |

| Storage Temperature | Refrigerator | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Reformatsky reaction being a prominent and logical choice. This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be deoxygenated if necessary.[6][7][8][9]

Plausible Synthetic Route: The Reformatsky Reaction

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from a suitable benzyl ketone and an α-bromoester.

Step 1: Reformatsky Reaction to form Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

The initial step is the reaction of a benzyl ketone, such as acetophenone, with ethyl 2-bromo-2-methylpropanoate in the presence of activated zinc. The organozinc reagent, formed in situ, attacks the carbonyl carbon of the ketone to yield the β-hydroxy ester.[6][7][8][9]

Step 2: Deoxygenation of the β-hydroxy ester

The resulting β-hydroxy ester can then be deoxygenated to yield the final product, this compound. This can be achieved through various reductive methods known in organic synthesis.

Detailed Experimental Protocol (Plausible)

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on established Reformatsky reaction procedures.[6]

Materials:

-

Acetophenone

-

Ethyl 2-bromo-2-methylpropanoate

-

Activated Zinc dust

-

Anhydrous Toluene

-

Iodine (catalytic amount)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Activation of Zinc: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous toluene to the flask. In the dropping funnel, place a solution of acetophenone (1.0 equivalent) and ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) in anhydrous toluene.

-

Initiation of Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy suspension indicate the start of the reaction.

-

Addition of Reactants: Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete conversion.

-

Work-up: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate.

-

Deoxygenation: The purified β-hydroxy ester is then subjected to a deoxygenation step. A common method is the Barton-McCombie deoxygenation or conversion to a xanthate followed by radical-induced reduction.

-

Final Purification: The crude this compound is then purified by column chromatography to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the gem-dimethyl groups (a singlet), the methylene group adjacent to the phenyl ring (a singlet), and the aromatic protons of the phenyl group (multiplets).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary carbon, the gem-dimethyl carbons, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the alkyl and aromatic moieties, and C-O stretching of the ester.

Historical Context and Applications

While the specific historical discovery of this compound is not well-documented in readily available literature, its existence and utility can be understood within the broader context of the development of synthetic fragrance ingredients. The late 19th and early 20th centuries saw a revolution in the perfume industry with the advent of synthetic aroma chemicals.[1][2][3] Chemists began to synthesize molecules that could mimic or enhance natural scents, leading to the creation of iconic fragrances and making perfumes more accessible to a wider audience.[2]

Phenylpropanoate esters, in general, are known for their fruity and floral notes and are widely used in the fragrance and flavor industry.[10] The specific substitution pattern in this compound, particularly the gem-dimethyl group, would likely impart a unique and stable aroma profile, potentially with fruity, floral, or balsamic nuances. The development of such molecules was driven by the desire for novel scents with improved stability and performance in various consumer products.[11] Patents related to fragrance compounds often include a wide range of ester derivatives, suggesting that molecules like this compound would have been synthesized and evaluated for their olfactory properties as part of ongoing research and development in the fragrance industry.[10][12][13]

Conclusion

This compound is a fascinating molecule with potential applications in the fragrance industry. While its specific history is not widely chronicled, its synthesis can be logically approached through established methods like the Reformatsky reaction. The detailed characterization using modern spectroscopic techniques is crucial for confirming its structure and purity. This technical guide provides a solid foundation for researchers and professionals interested in the synthesis and study of this and related substituted phenylpropanoate esters. Further research into its specific olfactory properties and potential applications could unveil new possibilities for this intriguing compound.

References

-

ChemSynthesis. (2025). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Justia Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Unknown. (n.d.). Reformatsky Reaction. Cambridge University Press.

-

ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

- Google Patents. (n.d.). Fragrance compounds.

- ResearchGate. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.

- Google Patents. (n.d.). Thiol-containing fragrance and flavor materials.

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO 2019/030122 A1.

-

ChemSynthesis. (2025). ethyl 3-phenylpropanoate. Retrieved from [Link]

-

Justia Patents. (2018). Organic compounds. Retrieved from [Link]

- MDPI. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Google Patents. (n.d.). (12) United States Patent.

-

PubChem. (n.d.). Ethyl 2-(dimethylamino)-3-phenylpropanoate. Retrieved from [Link]

- PubMed. (2013). A smelling trip into the past: the influence of synthetic materials on the history of perfumery. Flavour and Fragrance Journal, 28(6), 359-371.

-

Malibu Apothecary. (2021). History & Origin of Synthetic Fragrances Pt. 1. Retrieved from [Link]

-

Blog Delacourte. (n.d.). Synthesis in Perfumery: History and Revolution. Retrieved from [Link]

- European Journal of Organic Chemistry. (2023). Industrial Fragrance Chemistry: A Brief Historical Perspective. European Journal of Organic Chemistry, 26(42), e202300900.

-

Presso. (n.d.). A Brief History of Synthetic Scent Creation. Retrieved from [Link]

Visualizations

Caption: Plausible synthetic workflow for this compound.

Caption: Workflow for the characterization of this compound.

Sources

- 1. A smelling trip into the past: the influence of synthetic materials on the history of perfumery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. malibuapothecary.com [malibuapothecary.com]

- 3. getpresso.com [getpresso.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. US9447364B2 - Fragrance compounds - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Biological Activity of Ethyl 2,2-dimethyl-3-phenylpropanoate

Introduction: Unveiling the Potential of a Novel Phenylpropanoate Ester

Ethyl 2,2-dimethyl-3-phenylpropanoate is a small molecule belonging to the phenylpropanoate class of compounds. Phenylpropanoids are a diverse group of natural and synthetic compounds that have garnered significant interest in the scientific community for their wide range of biological activities.[1] Derivatives of phenylpropanoic acid have been reported to possess anti-inflammatory, analgesic, anticancer, and antioxidant properties.[2][3][4][5][6] Given this precedent, this compound presents itself as a compelling candidate for biological investigation.

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of this compound. Drawing upon established methodologies and the known activities of structurally related compounds, we will outline a strategic approach to elucidate its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for in vitro evaluation.

A Survey of Analogous Compounds: Establishing a Rationale for Investigation

While direct biological data for this compound is not extensively available, a review of its structural analogs provides a strong impetus for its investigation. The phenylpropanoate scaffold is a common feature in many biologically active molecules.

Table 1: Reported Biological Activities of Phenylpropanoate Derivatives

| Compound Class | Reported Biological Activities | Key Findings |

| Phenylpropanoic Acid Esters | Antioxidant | Caffeic acid esters demonstrated significant radical scavenging activity.[7] |

| Phenylpropanoic Acid Derivatives | Cytotoxicity | Derivatives bearing lipophilic esters showed the best antiproliferative activity against human solid tumor cell lines, with GI50 values in the range of 3.1-21 µM.[2][3] |

| Anti-inflammatory | A pivalate-based Michael product of ethyl isobutyrate with N-phenylmaleimide showed significant in vitro inhibition of COX-1, COX-2, and 5-LOX with IC50 values of 314, 130, and 105 µg/mL, respectively.[8] Phenolic amide derivatives of phenylpropanoic acid have also been shown to possess anti-inflammatory properties.[9] | |

| GPR40 Agonism | Novel phenylpropanoic acid derivatives have been designed as agonists for the G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes.[10][11][12] |

This body of evidence strongly suggests that this compound is likely to exhibit interesting biological properties. The following sections of this guide will detail a proposed workflow for systematically screening this compound for cytotoxic, anti-inflammatory, and antioxidant activities.

Proposed Experimental Workflow: A Strategic Approach to Biological Characterization

The following workflow is designed to provide a comprehensive in vitro assessment of the biological activity of this compound. The assays are arranged in a logical progression, starting with a broad cytotoxicity screen to determine appropriate concentration ranges for subsequent, more specific assays.

Caption: Proposed experimental workflow for the biological characterization of this compound.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[14][15]

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.[16]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Replace the cell culture medium with fresh medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[16]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[16] Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

-

Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[16]

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[8] Inhibition of these enzymes is a common strategy for anti-inflammatory drug development.

This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.[18][19]

Protocol:

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[20][21]

-

Inhibitor and Control Setup: In a 96-well white opaque plate, add 10 µl of diluted test inhibitor (this compound) to the sample wells. For the enzyme control, add 10 µl of assay buffer. For the inhibitor control, add a known COX-2 inhibitor such as celecoxib.[18]

-

Reaction Mix Addition: Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor. Add 80 µl of this mix to each well.[18]

-

Reaction Initiation: Initiate the reaction by adding 10 µl of a diluted arachidonic acid/NaOH solution to each well using a multi-channel pipette.[18]

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes in a fluorescence plate reader.[18]

This assay is based on the detection of a fluorescent product generated from a probe by the 5-LOX enzyme.

Protocol:

-

Test Compound Preparation: Dissolve the test compound in an appropriate solvent (e.g., DMSO) and prepare a concentration such that the final volume added to the reaction is no more than 2 µl in a 100 µl reaction volume.

-

Assay Setup: In a 96-well white plate, add 2 µl of the test compound. For the solvent control, add 2 µl of the solvent. For the inhibitor control, add 2 µl of a known 5-LOX inhibitor like Zileuton. Bring the volume in each well to 40 µl with LOX assay buffer.

-

Reaction Mix Addition: Prepare a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme. Add 40 µl of this mix to each well and incubate at room temperature for 10 minutes.

-

Substrate Addition: Prepare a working solution of the LOX substrate and add 20 µl to each well.

-

Fluorescence Measurement: Immediately read the fluorescence (Ex/Em = 500/536 nm) in kinetic mode, recording every 30 seconds.

Caption: Workflow for COX-2 and 5-LOX inhibition assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[22][23] The stable free radical DPPH has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[24][25]

Protocol:

-

DPPH Solution Preparation: Prepare a 120 µM solution of DPPH in methanol. Store this solution at 4°C in the dark.[24]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations to be tested.

-

Assay Procedure: In a 96-well plate, add 22 µL of the test compound solution to the sample wells. For the negative control, add 22 µL of the solvent. For the positive control, add 22 µL of a known antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid. Add 200 µL of the DPPH solution to each well.[24]

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[24]

-

Absorbance Measurement: Read the absorbance at 517 nm using a microplate reader.[22][24]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Abs_sample - Abs_blank) / Abs_control] x 100[26]

Caption: Workflow for the DPPH radical scavenging assay.

Data Analysis and Interpretation

For the cytotoxicity and enzyme inhibition assays, the results should be used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. This is typically done by plotting the percentage of inhibition or cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. For the antioxidant assay, the results can be expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC).[27]

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial in vitro biological characterization of this compound. Based on the activities of its structural analogs, there is a strong rationale to investigate its potential as a cytotoxic, anti-inflammatory, and antioxidant agent. The detailed protocols provided herein will enable researchers to generate reliable and reproducible data.

Positive results from these in vitro assays would warrant further investigation, including more in-depth mechanistic studies and, ultimately, validation in in vivo models of disease. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

-

BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

- Han, A. R., et al. (2002). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Medicinal Chemistry, 45(24), 5281-5290.

- Mensor, L. L., et al. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Phytotherapy Research, 15(2), 127-130.